molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4

methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate

Cat. No.: B2887137
CAS No.: 955962-94-4
M. Wt: 381.37
InChI Key: XTMCWBLXPINCPK-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate is a complex organic compound It contains distinct functional groups including a pyrazole ring, a thiazole ring, and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate usually involves multi-step organic synthesis techniques. One possible route could be:

  • Starting with pyrazole formation: Synthesize 3-methyl-5-(trifluoromethyl)pyrazole from appropriate precursors like hydrazine and trifluoroacetic acid under acidic conditions.

  • Thiazole ring synthesis: React the pyrazole derivative with a suitable thiazole precursor in the presence of a catalyst.

  • Final esterification: The thiazole intermediate can then be treated with methyl bromoacetate under basic conditions to yield the final compound.

Industrial Production Methods

Scaling up the synthesis for industrial production might involve optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts to increase yield and purity. Advanced techniques like flow chemistry could be employed for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the methyl group on the pyrazole ring.

  • Reduction: Reduction reactions could target the ester functional group, converting it to an alcohol.

  • Substitution: Various substitutions can occur on the aromatic rings, potentially modifying the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

  • Substitution: Halogenation reagents or electrophiles under Friedel-Crafts conditions.

Major Products

The specific products formed depend on the reaction conditions but can include hydroxylated derivatives (from oxidation) or reduced esters (from reduction).

Scientific Research Applications

Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate has applications across several fields:

  • Chemistry: As a building block in organic synthesis due to its multiple reactive sites.

  • Biology: Potential use as a probe in biochemical assays, given its fluorinated moiety.

  • Medicine: Exploration in drug discovery for its potential pharmacological properties.

  • Industry: Use in materials science, possibly contributing to the development of new polymers or other advanced materials.

Comparison with Similar Compounds

Comparing methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate with similar structures highlights its uniqueness:

  • Similar Compounds: Other pyrazole or thiazole derivatives.

There you have it! A deep dive into the intriguing world of this compound

Properties

IUPAC Name

methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMCWBLXPINCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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